molecular formula C11H14F3N5O2S B10893898 1-ethyl-3-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide

1-ethyl-3-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10893898
M. Wt: 337.32 g/mol
InChI Key: FJFYVKDBLZTDJR-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide typically involves multi-step reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

1-ethyl-3-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-3-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide is unique due to its trifluoromethyl group, which imparts specific chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C11H14F3N5O2S

Molecular Weight

337.32 g/mol

IUPAC Name

1-ethyl-3-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazole-4-sulfonamide

InChI

InChI=1S/C11H14F3N5O2S/c1-4-19-5-8(6(2)17-19)22(20,21)18-9-7(3)15-16-10(9)11(12,13)14/h5,18H,4H2,1-3H3,(H,15,16)

InChI Key

FJFYVKDBLZTDJR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)NC2=C(NN=C2C(F)(F)F)C

Origin of Product

United States

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